![molecular formula C16H16N2O5S B5617922 ethyl 5-ethyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5617922.png)
ethyl 5-ethyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of related thiophene derivatives involves various organic synthesis methods. For instance, a new azo-Schiff base was prepared by reacting Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with a specific aldehyde under reflux conditions in methanol, demonstrating a typical method for synthesizing complex thiophene derivatives [(Menati et al., 2020)]. Similarly, ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates were synthesized through a one-step condensation process [(Rangnekar & Mavlankar, 1991)].
Molecular Structure Analysis
The molecular structure of such compounds is often elucidated using spectroscopic methods and X-ray crystallography. The azo-Schiff base mentioned was characterized by IR, HNMR spectroscopy, and single-crystal X-ray diffraction, indicating a planar geometric structure with slight deviations and highlighting the importance of intermolecular hydrogen bonding for the stability of the compound [(Menati et al., 2020)].
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, contributing to the synthesis of novel compounds with potential pharmacological activities. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a precursor in multicomponent reactions leading to the synthesis of compounds with apoptosis-inducing properties against breast cancer [(Gad et al., 2020)].
properties
IUPAC Name |
ethyl 5-ethyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-3-12-9-13(16(20)23-4-2)15(24-12)17-14(19)10-5-7-11(8-6-10)18(21)22/h5-9H,3-4H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLCSOMRTOYDPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-ethyl-2-[(4-nitrobenzoyl)amino]thiophene-3-carboxylate |
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